
2-(4-Bromo-3-methylphenoxy)ethan-1-ol
Übersicht
Beschreibung
2-(4-Bromo-3-methylphenoxy)ethan-1-ol, also known as 2-Bromo-3-methylphenoxyethanol, is a synthetic organic compound with a variety of applications in scientific research. It is a white crystalline solid with a melting point of 64-66°C and a boiling point of 128-130°C. It is soluble in water, ethanol, and methanol. This compound has been found to have potential applications in medicinal chemistry, analytical chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been used as an organic intermediate in the synthesis of other complex compounds. For instance, a study by Liu Qiao-yun (2004) involved the synthesis of 1-Bromo-2-(p-nitrophenoxy)ethane, demonstrating the utility of similar bromophenol derivatives in producing organic intermediates (Liu Qiao-yun, 2004).
- Arockiasamy Ajay Praveenkumar et al. (2021) researched the synthesis and spectroscopic analysis of similar compounds, highlighting their potential in laboratory reagent applications and for further computational studies (Arockiasamy Ajay Praveenkumar et al., 2021).
Natural Occurrence and Antioxidant Activity
- Bromophenols like 2-(4-Bromo-3-methylphenoxy)ethan-1-ol, naturally occurring in marine algae, have been studied for their antioxidant properties. Ke Li et al. (2007) isolated similar bromophenols from marine red algae, finding them to have significant alpha, alpha-diphenyl-beta-picrylhydrazyl (DPPH) radical-scavenging activity (Ke Li et al., 2007).
Biological Evaluation and Antimicrobial Activity
- The synthesis and biological evaluation of bromophenol derivatives have been explored for antimicrobial properties. V. M. Sherekar et al. (2021) investigated similar compounds, revealing their potential in antimicrobial studies (V. M. Sherekar et al., 2021).
Material Science and Industrial Applications
- In material science, derivatives of bromophenols have been used to synthesize novel materials with unique properties. N. H. Tinh et al. (1979) synthesized series of diarylethanes, including bromo-substituted compounds, to study their influence on mesomorphic range and clearing point in materials (N. H. Tinh et al., 1979).
Environmental Science and Decomposition Analysis
- In environmental science, the decomposition mechanisms of brominated compounds are of interest. M. Altarawneh and B. Dlugogorski (2014) examined the thermal decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane, a brominated flame retardant, revealing insights into decomposition pathways relevant to environmental studies (M. Altarawneh & B. Dlugogorski, 2014).
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylphenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCZTXDWYTUVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenoxy)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, bis[(trimethoxysilyl)ethyl]-](/img/structure/B3120557.png)
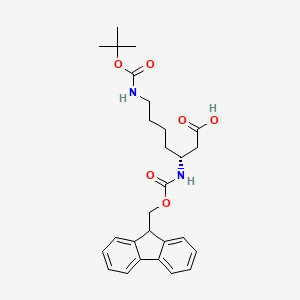

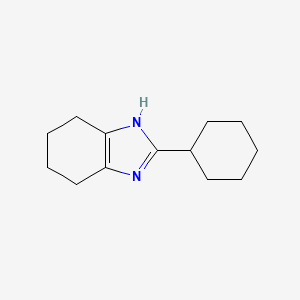
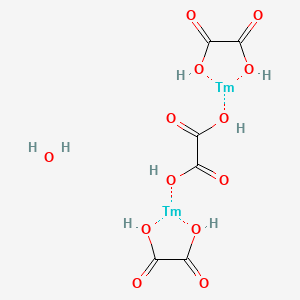
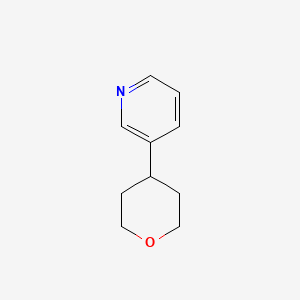
![2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid](/img/structure/B3120621.png)
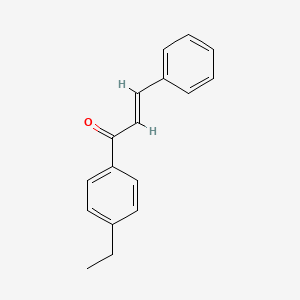
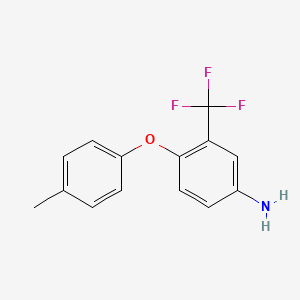
![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)


